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Compound of Interest

N-Boc-1-amino-1-
Compound Name:
cyclopentanemethanol

Cat. No.: B067021

Technical Guide: N-Boc-1-amino-1-
cyclopentanemethanol
Abstract

This technical guide provides a comprehensive overview of N-Boc-1-amino-1-
cyclopentanemethanol (CAS No. 174889-22-6), a valuable building block for researchers,
scientists, and drug development professionals. The document details its chemical and
physical properties, provides a representative synthetic protocol, and discusses its applications
in medicinal chemistry. All quantitative data is summarized in tables for clarity, and key
experimental workflows are illustrated with diagrams generated using Graphviz, adhering to
specified presentation standards.

Core Chemical and Physical Properties

N-Boc-1-amino-1-cyclopentanemethanol, systematically named tert-butyl N-[1-
(hydroxymethyl)cyclopentyllcarbamate, is a carbamate-protected amino alcohol. The tert-
butyloxycarbonyl (Boc) protecting group provides stability under various conditions while
allowing for facile deprotection under mild acidic conditions, making it a versatile intermediate
in multi-step organic synthesis.
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Property Value Source

CAS Number 174889-22-6 [1]12]

tert-butyl N-[1-

IUPAC Name (hydroxymethyl)cyclopentyllcar  PubChem
bamate
Molecular Formula C11H21NO3 [3]
Molecular Weight 215.29 g/mol [3]
White to off-white solid
Appearance _
(Predicted)
XLogP3 (Predicted) 1.3 PubChem
Monoisotopic Mass 215.152144 u PubChem

Spectral Data Analysis (Predicted)

While specific experimental spectra are not widely published, the structural features of N-Boc-
1-amino-1-cyclopentanemethanol allow for the confident prediction of its key spectral
characteristics.

* 'H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of
the tert-butyl group (Boc) at approximately 1.4 ppm. The methylene protons of the
cyclopentane ring would appear as multiplets in the 1.5-1.8 ppm region. The two protons of
the hydroxymethyl group (-CH20H) would likely appear as a singlet or a doublet around 3.5
ppm. A broad singlet corresponding to the alcohol proton (-OH) and another for the
carbamate proton (-NH) would also be present.

e 13C NMR: Key signals would include the quaternary carbon of the Boc group around 80 ppm
and the carbonyl carbon of the carbamate at approximately 155 ppm. The methyl carbons of
the Boc group would resonate near 28 ppm. The carbons of the cyclopentane ring and the
hydroxymethyl carbon would appear in the aliphatic region of the spectrum.

« Infrared (IR) Spectroscopy: The spectrum would be characterized by a strong C=0
stretching vibration from the carbamate group around 1680-1700 cm~*. A broad absorption
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band in the region of 3200-3600 cm~* would indicate the O-H and N-H stretching vibrations.

e Mass Spectrometry (MS): For Electrospray lonization (ESI), the predicted mass-to-charge
ratio for the protonated molecule [M+H]* is approximately 216.1594.[4] The sodiated adduct
[M+Na]* would be observed around m/z 238.1414.[4]

Experimental Protocols
Synthesis via Reduction of N-Boc-1-
aminocyclopentanecarboxylic Acid

A common and effective method for synthesizing N-Boc protected amino alcohols is the
reduction of the corresponding carboxylic acid.[2][5] The following is a representative protocol
adapted from standard literature procedures for this transformation.

Reaction Scheme:

Synthesis of N-Boc-1-amino-1-cyclopentanemethanol

N-Boc-1-aminocyclopentanecarboxylic Acid

Activation &
Reduction

1. Isobutyl Chloroformate, NMM, THF
2. NaBHa4, H20

\

N-Boc-1-amino-1-cyclopentanemethanol

Click to download full resolution via product page

Synthesis of the target amino alcohol.

Materials:
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e N-Boc-1-aminocyclopentanecarboxylic acid
e N-Methylmorpholine (NMM)

e |sobutyl chloroformate

e Sodium borohydride (NaBHa)

o Tetrahydrofuran (THF), anhydrous

o Water (H20)

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

o Activation (Mixed Anhydride Formation): Dissolve N-Boc-1-aminocyclopentanecarboxylic
acid (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.

o Add N-methylmorpholine (1.1 eq) to the stirred solution, followed by the dropwise addition of
isobutyl chloroformate (1.1 eq), ensuring the temperature remains below -10 °C.

 Stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.
e Reduction: In a separate flask, dissolve sodium borohydride (2.0-3.0 eq) in water.
e Add the solution of NaBH4 dropwise to the cold mixed anhydride suspension.

» After the addition is complete, remove the cooling bath and allow the reaction to warm to
room temperature, stirring for 1-2 hours.

e Work-up and Purification: Quench the reaction by slowly adding 1M HCI until gas evolution
ceases.
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e Remove the THF under reduced pressure using a rotary evaporator.
o Extract the agueous residue with ethyl acetate (3 x volumes).

o Combine the organic layers and wash sequentially with saturated aqueous NaHCOs and
brine.

e Dry the organic layer over anhydrous MgSOu4, filter, and concentrate in vacuo to yield the
crude product.

« If necessary, purify the product by flash column chromatography on silica gel.

Applications in Research and Drug Development

N-Boc-1-amino-1-cyclopentanemethanol serves as a crucial chiral building block in
medicinal chemistry. The cyclopentyl scaffold provides a degree of conformational rigidity,
which can be advantageous in drug design for optimizing binding to biological targets. The
primary amino alcohol functionality, once deprotected, allows for its incorporation into larger,
more complex molecules.

Its utility lies in its role as a versatile synthetic intermediate. The Boc-protected amine allows for
selective functionalization at other sites of a molecule, after which the Boc group can be
removed to reveal a primary amine. This amine can then undergo a variety of coupling
reactions (e.g., amide bond formation, reductive amination) to link it to other fragments or
scaffolds. This sequential and controlled approach is fundamental to the synthesis of modern
therapeutics.

General Workflow in Synthesis

The most common application involves a two-step sequence: Boc deprotection followed by
functionalization of the resulting amine. This workflow is central to fragment-based drug
discovery and the assembly of targeted therapies like kinase inhibitors or PROTACS.
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General synthetic workflow using the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Boc-1-amino-1-cyclopentanemethanol CAS number
and properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067021#n-boc-1-amino-1-cyclopentanemethanol-
cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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